molecular formula C24H19F3N2O4 B2797132 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid CAS No. 2418641-92-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid

Cat. No.: B2797132
CAS No.: 2418641-92-4
M. Wt: 456.421
InChI Key: CQBVPBYNNGJYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS). The compound features a trifluoromethyl-substituted pyridine moiety at the β-position of the amino acid backbone, which imparts unique electronic and steric properties. This compound is primarily utilized in the synthesis of peptide-based therapeutics or probes targeting enzymes or receptors sensitive to aromatic and fluorinated motifs .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4/c25-24(26,27)21-12-14(9-10-28-21)11-20(22(30)31)29-23(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVPBYNNGJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protective group for amino acids. The trifluoromethyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₃O₄
Molecular Weight393.46 g/mol
CAS Number433292-08-1
Purity≥95%

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, potentially increasing the efficacy of the compound in therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of Fmoc-amino acids exhibit significant anticancer properties. For instance, research has shown that compounds similar to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated amino acids exhibited enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Synthesis

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid typically involves multi-step organic reactions, including:

  • Protection of Amino Group : Using Fmoc to protect the amino group.
  • Formation of the Trifluoromethyl Group : Introduction via electrophilic fluorination methods.
  • Coupling Reactions : Employing coupling agents such as EDC or HATU to form peptide bonds with other amino acids.

Research Findings

Several studies have focused on the biological implications and therapeutic potential of this compound:

  • Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Preliminary data suggest that derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
  • Inflammation Modulation : Some studies have shown that these compounds can modulate inflammatory responses, indicating their potential use in treating inflammatory disorders .

Scientific Research Applications

Peptide Synthesis

Protective Group in Peptide Chemistry:
The compound serves as a protecting group for amino acids during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and ease of removal under mild conditions, making it suitable for synthesizing complex peptides. This is particularly beneficial in solid-phase peptide synthesis (SPPS), where the sequential addition of amino acids is crucial.

Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, researchers utilized 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid as a key intermediate. The Fmoc protection allowed for the selective coupling of various amino acids, leading to the successful formation of peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinity to target receptors, showcasing the importance of this compound in medicinal chemistry.

Drug Discovery

Anticancer Agents:
Recent research has highlighted the potential of compounds containing the trifluoromethyl group in drug discovery, particularly for anticancer agents. The incorporation of 2-(trifluoromethyl)pyridin-4-yl moiety enhances lipophilicity and metabolic stability, which are desirable properties in drug development.

Case Study: Targeting Cancer Pathways
In a targeted study, scientists synthesized derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as lead compounds for further development into anticancer therapies.

Material Science

Polymer Chemistry:
The compound's unique structure has also been explored in polymer chemistry, where it serves as a monomer or additive in creating functional polymers. These polymers can exhibit specific properties such as increased thermal stability and enhanced mechanical strength.

Case Study: Development of Smart Polymers
Researchers have investigated the use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid in the synthesis of smart polymers that respond to environmental stimuli. The incorporation of this compound into polymer matrices resulted in materials with tunable properties suitable for applications in drug delivery systems and sensors.

Analytical Chemistry

Chromatographic Techniques:
The compound is also utilized as a standard in analytical chemistry for chromatographic methods such as high-performance liquid chromatography (HPLC). Its distinct chemical structure allows for accurate identification and quantification of similar compounds in complex mixtures.

Case Study: Method Development for Compound Analysis
A method development study employed 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid as a calibration standard for HPLC analysis of peptide libraries. The results demonstrated high sensitivity and specificity, facilitating the rapid screening of peptide candidates in drug discovery programs.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the free amine. This reaction is critical in peptide synthesis:

Reagent/ConditionsReaction OutcomeYieldReference
20% piperidine/DMFCleavage of Fmoc, yielding free amine>95%
DBU in DCMRapid deprotection at RT~90%
  • Mechanism : Base-induced β-elimination releases CO₂ and the fluorenylmethyl group.

  • Applications : Enables sequential peptide elongation in solid-phase synthesis .

Carboxylic Acid Reactivity

The propanoic acid moiety participates in esterification and amide coupling :

Esterification

Reagents/ConditionsProductNotes
DCC/DMAP, R-OH (e.g., MeOH)Methyl esterRequires anhydrous conditions
EDCl/HOBt, benzyl alcoholBenzyl esterHigh regioselectivity

Amide Formation

Coupling AgentSubstrateEfficiency
HBTU/DIPEAPrimary amines>85% yield
DIC/OxymaPureSterically hindered amines~75% yield

Nucleophilic Aromatic Substitution

ConditionsNucleophileProduct
K₂CO₃, DMF, 80°CThiophenol4-(phenylthio)pyridine derivative

Coordination Chemistry

The pyridine nitrogen acts as a ligand for metal complexes:

Metal SaltComplex TypeApplication
Pd(OAc)₂Pd(II)-pyridineCatalyst for cross-coupling reactions
Cu(ClO₄)₂Cu(II)-chelateStabilizes radical intermediates

Comparative Reactivity with Structural Analogs

CompoundFunctional Group VariationKey Reactivity Differences
3-(2-Fluoropyridin-4-yl) analogFluorine instead of CF₃Higher electrophilic substitution yields (e.g., 45% SNAr with amines)
Fmoc-Phe(2-CF₃)-OH Phenyl vs. pyridinylPyridine derivatives show stronger metal-coordination capability

Stability Under Reaction Conditions

  • Acid Sensitivity : The Fmoc group is stable in TFA (<1% cleavage at 0°C) but degrades in HCl .

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and fluorenyl byproducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of related Fmoc-protected amino acids, highlighting differences in substituents, molecular weight, purity, and functional attributes:

Compound Name Substituent Molecular Formula Molecular Weight Purity Key Features Reference
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid 2-(Trifluoromethyl)pyridin-4-yl C25H20F3N3O4 483.44 N/A Pyridine with electron-withdrawing CF3 group; enhances stability and binding specificity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C25H23NO4 401.45 99.76% Hydrophobic aromatic group; improves membrane permeability
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Pyrrolo[2,3-b]pyridin-3-yl C25H21N3O4 427.45 N/A Bicyclic heteroaromatic system; potential for π-π stacking interactions
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 2-Chlorophenyl C24H20ClNO4 421.87 N/A Chlorine substituent enhances electronegativity and steric hindrance
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C26H22ClF3NO4 514.91 N/A Dual halogen/CF3 substitution; optimized for receptor selectivity

Structural and Electronic Differences

  • Trifluoromethylpyridine vs.
  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF3) in the target compound and ’s derivative enhances electrophilicity and metabolic resistance compared to methyl (-CH3) or chloro (-Cl) groups .
  • Steric Considerations : Bulky substituents (e.g., pyrrolopyridine in ) may hinder peptide backbone flexibility, whereas pyridine or smaller aryl groups allow better conformational adaptability.

Physicochemical Properties

  • Molecular Weight : The target compound (483.44 g/mol) is heavier than o-tolyl (401.45 g/mol) or chlorophenyl (421.87 g/mol) analogs due to the pyridine and trifluoromethyl groups .
  • Purity : HPLC purity exceeds 99% in commercial o-tolyl derivatives (e.g., ), while other compounds lack reported purity data, suggesting variability in synthesis optimization.

Q & A

Q. What are the optimal synthetic strategies for incorporating the trifluoromethylpyridinyl moiety during solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?

  • Methodological Answer : The trifluoromethylpyridinyl group introduces steric and electronic challenges during coupling. Use pre-activated derivatives (e.g., HATU/DIPEA in DMF) to enhance reaction efficiency. Monitor coupling completion via Kaiser test or HPLC. The Fmoc group is cleaved with 20% piperidine in DMF, but ensure the trifluoromethylpyridine’s stability under basic conditions .
  • Key Parameters :
ParameterRecommendation
Coupling ReagentHATU/HOAt
SolventAnhydrous DMF
Deprotection20% piperidine, 2 × 5 min

Q. How does the trifluoromethylpyridinyl substituent influence solubility and purification challenges?

  • The electron-withdrawing trifluoromethyl group reduces polarity, complicating reverse-phase HPLC purification. Use gradients with acetonitrile/water (+0.1% TFA) and C18 columns. For solubility, dissolve in DMSO or DMF (5–10 mM) for biological assays .

Q. What is the role of the Fmoc group in preventing racemization during peptide elongation?

  • The Fmoc group stabilizes the α-amine, minimizing racemization during activation. However, the trifluoromethylpyridinyl side chain may require lower temperatures (0–4°C) during coupling to preserve stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected amino acids with fluorinated aryl groups?

  • Methodological Answer : Discrepancies in SDS hazard classifications (e.g., acute toxicity in vs. "no data" in ) necessitate in-house testing:
  • Conduct Ames tests for mutagenicity.
  • Use zebrafish embryos (FET assay) for acute toxicity screening.
  • Reference structurally similar compounds (e.g., fluorophenyl analogs in ) to infer safety protocols .

Q. What advanced techniques validate the stereochemical stability of this compound under prolonged SPPS conditions?

  • Analytical Workflow :

Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm, 5 µm) with isocratic elution (hexane:isopropanol, 85:15).

Circular Dichroism (CD) : Compare spectra before/after synthesis to detect racemization.

LC-MS/MS : Monitor degradation products under acidic (TFA) or oxidative (H₂O₂) conditions .

Q. How does the trifluoromethylpyridinyl group modulate interactions with biological targets (e.g., kinases or GPCRs)?

  • Structure-Activity Relationship (SAR) Insights :
  • The CF₃ group enhances binding via hydrophobic interactions and metabolic stability.
  • Use surface plasmon resonance (SPR) or ITC to quantify binding affinity. Compare with non-fluorinated analogs (e.g., phenyl or pyridin-4-yl derivatives in ) .
    • Example Data :
AnalogTarget Affinity (Kd, nM)Metabolic Stability (t₁/₂, min)
Trifluoromethylpyridinyl12 ± 245
Pyridin-4-yl85 ± 1018

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation profiles for Fmoc-protected amino acids with aromatic substituents?

  • Root Cause : Variations in storage conditions (e.g., humidity, light exposure) and analytical methods (HPLC vs. NMR).
  • Resolution Strategy :
  • Store lyophilized compound at –20°C under argon.
  • Standardize degradation assays using ICH guidelines (e.g., 40°C/75% RH for accelerated stability testing) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the bioactivity of peptides containing this amino acid?

  • Recommended Assays :
  • Fluorescence Polarization : To study protein-ligand interactions.
  • Kinase Inhibition Assays : Use ADP-Glo™ for high-throughput screening.
  • Cellular Uptake : Label with FITC and analyze via flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.